3-Amino-2-quinoxalinecarbonitrile

説明

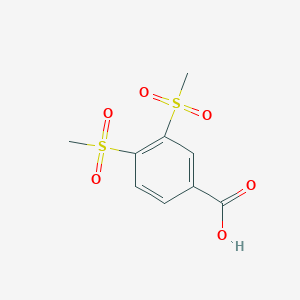

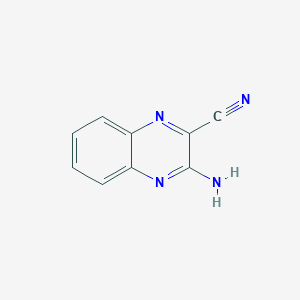

3-Amino-2-quinoxalinecarbonitrile is a chemical compound with the molecular formula C9H6N4 . It has a molecular weight of 170.17 . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for 3-Amino-2-quinoxalinecarbonitrile is 1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Sb (III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .Physical And Chemical Properties Analysis

3-Amino-2-quinoxalinecarbonitrile is a yellow solid . It has a molecular weight of 170.17 and a molecular formula of C9H6N4 .科学的研究の応用

Preclinical Tumor Imaging Agent

3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide (QN) has been labeled with 125I, and the biological distribution of the product was studied . The labeled QN was stable for up to 12 hours post labeling . Biodistribution study of 125I-QN in tumor-bearing mice reflected that it accumulated in tissues with high proliferation rate with preferential accumulation in tumor sites . This suggests that 123I-QN could be used as a tumor imaging agent .

Anti-Trypanosoma cruzi Activity

Sb (III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that in general upon metal complexation the activity of the 3-aminoquinoxaline ligands increased . This suggests that these complexes could be used to treat Trypanosoma cruzi infections .

Cytotoxic Activity

A series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives were designed, synthesized and evaluated for hypoxic and normoxic cytotoxic activity against human SMMC-7721, K562, KB, A549 and PC-3 cell lines . This suggests that these compounds could be used in cancer treatment .

将来の方向性

3-Amino-2-quinoxalinecarbonitrile has shown potential in the field of medicinal chemistry due to its broad range of biological properties . Future research could focus on improving the anti-Trypanosoma cruzi activity of these ligands and developing safer and more efficient drugs against Chagas’ disease . Additionally, the compound might be a promising candidate for further development as a hypoxic selective anti-tumor agent .

作用機序

Target of Action

3-Amino-2-quinoxalinecarbonitrile, also known as QN, has been studied for its anti-tumor and anti-Trypanosoma cruzi activities. The primary targets of this compound are the cells of these diseases. The compound interacts with these cells, disrupting their normal functions and leading to their death.

Mode of Action

The mode of action of QN involves its interaction with its targets. It has been found that QN can be labeled with 125I, a radioactive isotope of iodine . This allows the compound to be tracked within the body, providing valuable information about its interactions with its targets. The exact molecular interactions between QN and its targets are still under investigation.

Biochemical Pathways

It is known that the compound has a significant impact on the growth and proliferation of tumor cells and Trypanosoma cruzi . By disrupting these processes, QN can effectively inhibit the progression of these diseases.

Result of Action

The result of QN’s action is the inhibition of the growth and proliferation of its target cells. In the case of tumor cells, this can lead to a reduction in tumor size and potentially the elimination of the tumor . For Trypanosoma cruzi, the result is a decrease in the number of these parasites in the body, which can help to alleviate the symptoms of Chagas disease .

Action Environment

The action environment of QN can significantly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to interact with its targets and its overall stability. For example, it has been found that the radiochemical yield of 125I-QN reaches 92% under optimum conditions of pH 7 and a reaction time of 15 minutes

特性

IUPAC Name |

3-aminoquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCOFBYDAMSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406097 | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-quinoxalinecarbonitrile | |

CAS RN |

23190-84-3, 36597-16-7 | |

| Record name | 3-Amino-2-quinoxalinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023190843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

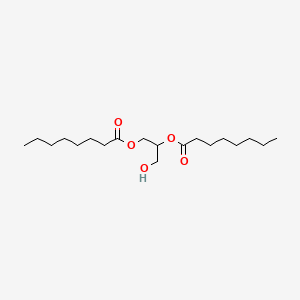

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)

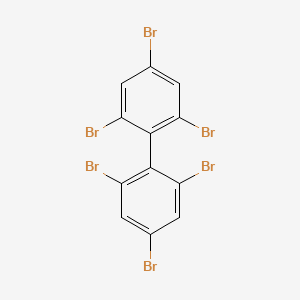

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)

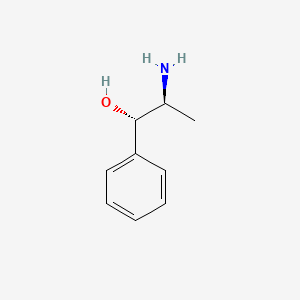

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)